molecular formula C20H24N2O2 B12852912 2,2'-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

2,2'-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

Cat. No.: B12852912
M. Wt: 324.4 g/mol
InChI Key: LLFPJJZWBYGRNU-UHFFFAOYSA-N
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Description

This compound is a type of Schiff base, which is formed through the condensation reactions of aldehydes or ketones with primary amines . Schiff bases are known for their versatility and are widely used in the synthesis of coordination complexes with metals.

Preparation Methods

The synthesis of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves the reaction of 2,3-dimethylbutane-2,3-diamine with salicylaldehyde under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is refluxed for several hours . After cooling, the product is isolated by filtration and purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acetonitrile as a solvent, palladium(II) acetate for coordination reactions, and various oxidizing and reducing agents. Major products formed from these reactions include metal complexes and substituted derivatives .

Mechanism of Action

The mechanism by which 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved include coordination with metal ions and participation in redox reactions .

Comparison with Similar Compounds

Similar compounds to 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol include other Schiff bases and their metal complexes. For example:

The uniqueness of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol lies in its specific structural arrangement and the resulting chemical properties, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol

InChI

InChI=1S/C20H24N2O2/c1-19(2,21-13-15-9-5-7-11-17(15)23)20(3,4)22-14-16-10-6-8-12-18(16)24/h5-14,23-24H,1-4H3

InChI Key

LLFPJJZWBYGRNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)N=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O

Origin of Product

United States

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